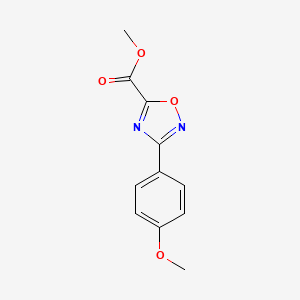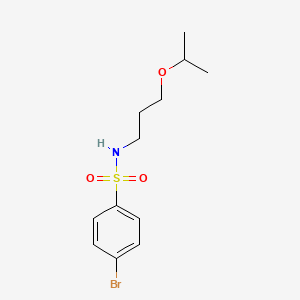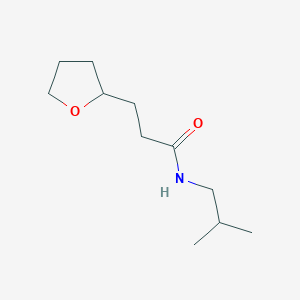
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is an organic compound with the molecular formula C11H21NO2. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanamide group. The presence of the isobutyl group adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of tetrahydrofuran derivatives with isobutylamine and propanoyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the intermediate: Tetrahydrofuran is reacted with propanoyl chloride in the presence of a base to form the intermediate compound.
Amidation: The intermediate is then reacted with isobutylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Propionamide: A simpler amide with a similar functional group but lacking the tetrahydrofuran ring.
N-isobutylpropanamide: Similar structure but without the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxamide: Contains the tetrahydrofuran ring but with a different substituent.
Uniqueness
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is unique due to the combination of the tetrahydrofuran ring and the isobutyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-9(2)8-12-11(13)6-5-10-4-3-7-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Clave InChI |
NSDFRDUZSQSNFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)CCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


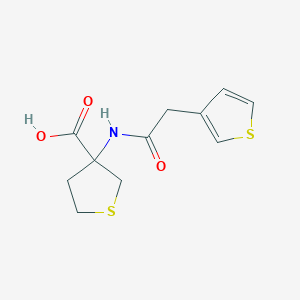
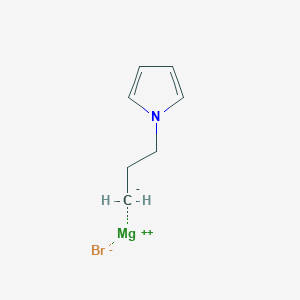
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)

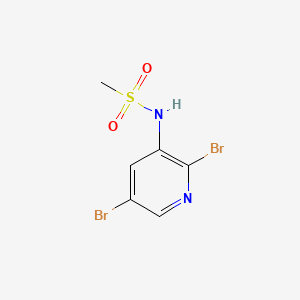

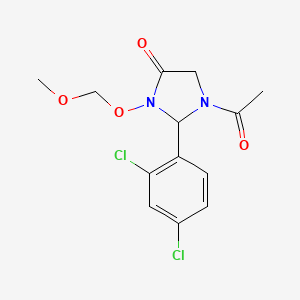

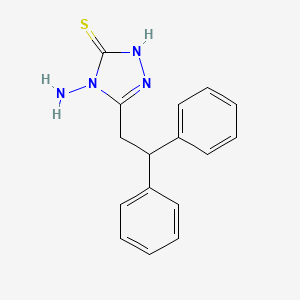
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
